4-Difluoromethyl-2,5-dimethylanisole
Overview
Description
4-Difluoromethyl-2,5-dimethylanisole is an organic compound with the molecular formula C10H12F2O. It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a methoxybenzene ring, specifically at the 4-position, with additional methyl groups at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Difluoromethyl-2,5-dimethylanisole typically involves the introduction of the difluoromethyl group to a pre-existing anisole derivative. One common method is the difluoromethylation of 2,5-dimethylanisole using difluorocarbene precursors. This reaction can be catalyzed by transition metals such as copper or palladium under specific conditions to ensure high yield and selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of non-ozone depleting difluorocarbene reagents has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethyl-2,5-dimethylanisole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the difluoromethyl group.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-difluoromethyl-2,5-dimethylphenol.
Reduction: Formation of 4-methyl-2,5-dimethylanisole.
Substitution: Formation of halogenated derivatives such as 4-difluoromethyl-2,5-dimethyl-3-bromoanisole.
Scientific Research Applications
4-Difluoromethyl-2,5-dimethylanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug design and development, particularly in enhancing the metabolic stability and bioavailability of therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Difluoromethyl-2,5-dimethylanisole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 4-Difluoromethyl-2,3-dimethylanisole
- 4-Difluoromethyl-2,6-dimethylanisole
- 4-Difluoromethyl-3,5-dimethylanisole
Comparison: 4-Difluoromethyl-2,5-dimethylanisole is unique due to the specific positioning of the difluoromethyl and methyl groups on the anisole ring. This positioning can influence the compound’s reactivity and interaction with other molecules.
Properties
IUPAC Name |
1-(difluoromethyl)-4-methoxy-2,5-dimethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-6-5-9(13-3)7(2)4-8(6)10(11)12/h4-5,10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJMHOCFYRYBRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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